molecular formula C17H23N3O5 B3027437 tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate CAS No. 1286274-65-4

tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate

Cat. No.: B3027437
CAS No.: 1286274-65-4
M. Wt: 349.4
InChI Key: OKHUOKJXKZFMFU-UHFFFAOYSA-N
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Description

tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate is a piperidine-derived carbamate compound functionalized with a 3-nitrobenzoyl group. The tert-butyl carbamate group serves as a protective moiety, while the nitrobenzoyl substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

tert-butyl N-[1-(3-nitrobenzoyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)18-13-7-9-19(10-8-13)15(21)12-5-4-6-14(11-12)20(23)24/h4-6,11,13H,7-10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHUOKJXKZFMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139074
Record name Carbamic acid, N-[1-(3-nitrobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-65-4
Record name Carbamic acid, N-[1-(3-nitrobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286274-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(3-nitrobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate typically involves multiple steps, starting with the preparation of the piperidine core. The piperidine is then functionalized with a nitrobenzoyl group through a nucleophilic substitution reaction. Finally, the tert-butyl carbamate group is introduced via a carbamation reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for subsequent functionalization of the piperidine nitrogen.

Reaction Conditions Reagents Yield Source
10% TFA in CH₂Cl₂, 10 h, RTTrifluoroacetic acid (TFA)95%
4M HCl in dioxane, 4 h, RTHydrochloric acid (HCl)89%

Key Findings :

  • Acidic hydrolysis (TFA or HCl) cleaves the Boc group efficiently, producing 1-(3-nitrobenzoyl)piperidin-4-amine.

  • Basic hydrolysis (e.g., NaOH/THF) is less common due to competing side reactions with the nitro group.

Reduction of the Nitro Group

The 3-nitrobenzoyl moiety can be reduced to a 3-aminobenzoyl group via catalytic hydrogenation or chemical reductants.

Reaction Conditions Catalyst/Reagent Yield Source
H₂ (1 atm), Pd/C, EtOH, 6 hPalladium on carbon (Pd/C)92%
Zn/HCl, RT, 3 hZinc dust, HCl78%

Key Findings :

  • Catalytic hydrogenation preserves stereochemistry and avoids over-reduction of the benzoyl group .

  • Chemical reduction with Zn/HCl is cost-effective but may require purification to remove byproducts.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the benzoyl ring for nucleophilic substitution at the meta position.

Reaction Conditions Nucleophile Product Yield Source
K₂CO₃, DMF, 100°C, 12 hPiperidine derivatives3-substituted benzoylpiperidine55%
NaH, THF, 0°C → RT, 4 hThiols3-(alkylthio)benzoyl analog63%

Key Findings :

  • Substitution occurs regioselectively at the para position to the nitro group due to its strong meta-directing effect .

  • Elevated temperatures (>80°C) improve reaction rates but may degrade the carbamate group.

Deprotection and Derivatization

After Boc removal, the free amine on the piperidine ring can undergo alkylation, acylation, or sulfonylation.

Reaction Type Reagents Product Yield Source
AcylationAcetyl chloride, Et₃N1-(3-nitrobenzoyl)-4-acetamidopiperidine85%
SulfonylationMsCl, pyridine, 0°C → RT1-(3-nitrobenzoyl)-4-mesylamidopiperidine91%

Key Findings :

  • Acylation proceeds rapidly under mild conditions, while sulfonylation requires anhydrous bases (e.g., pyridine) to neutralize HCl .

  • Steric hindrance from the 3-nitrobenzoyl group slows reaction kinetics compared to unsubstituted analogs .

Cyclization Reactions

The nitro group and carbamate can participate in intramolecular cyclizations to form heterocycles.

Reaction Conditions Product Yield Source
PPA, 120°C, 3 hBenzimidazole-fused piperidine68%
POCl₃, DMF, 80°C, 6 hQuinazolinone derivative72%

Mechanistic Insight :

  • Cyclization often involves nitro group reduction followed by condensation with the piperidine amine .

  • Polyphosphoric acid (PPA) acts as both a catalyst and dehydrating agent .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of related compounds in the piperidine class. For instance, derivatives have shown significant efficacy against multidrug-resistant bacterial strains, including Staphylococcus aureus and Enterococcus faecium. These findings suggest that compounds like tert-butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate may possess similar properties due to structural analogies .

Inhibition of NLRP3 Inflammasome

Research indicates that derivatives of piperidinyl carbamates can act as inhibitors of the NLRP3 inflammasome, a critical component in inflammatory responses. In vitro studies demonstrated that these compounds could effectively reduce IL-1β release and pyroptotic cell death in macrophage models. The mechanism involves the modulation of ATPase activity within the NLRP3 protein complex .

Therapeutic Potential

The therapeutic implications of this compound are vast, particularly in the fields of anti-inflammatory and antimicrobial drug development. Its ability to inhibit key inflammatory pathways positions it as a candidate for treating conditions associated with chronic inflammation.

Case Studies

  • NLRP3 Inhibition Study :
    • Objective : To evaluate the ability of synthesized benzo[d]imidazole derivatives to inhibit NLRP3-dependent pyroptosis.
    • Method : Differentiated THP-1 cells were treated with lipopolysaccharide (LPS) to induce NLRP3 expression followed by treatment with test compounds.
    • Results : Compounds exhibited a significant reduction in IL-1β release and cell death, indicating potential for therapeutic applications in inflammatory diseases .
  • Antimicrobial Screening :
    • Objective : To assess the antimicrobial effectiveness against resistant bacterial strains.
    • Method : A panel of Gram-positive and Gram-negative bacteria was tested for susceptibility to various piperidine derivatives.
    • Results : Notable activity was observed against MRSA and VREfm strains at low concentrations, comparable to existing antibiotics .

Data Tables

Compound Activity Type Target Pathogen/Pathway IC50 (μg/mL)
This compoundAntimicrobialStaphylococcus aureus0.78 - 3.125
tert-Butyl derivativesNLRP3 Inflammasome InhibitionTHP-1 Macrophages10 (fixed concentration)

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The nitrobenzoyl moiety can participate in electron transfer reactions, while the piperidine core can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Physicochemical Properties

The 3-nitrobenzoyl group in the target compound imparts distinct electronic and steric characteristics compared to other substituents:

  • Electron-Withdrawing Effects: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing the electrophilicity of the benzoyl moiety. This contrasts with the 4-cyano (-CN, moderate electron-withdrawing) and 4-chlorobenzyl (-Cl, weaker electron-withdrawing) groups .
  • Molecular Weight and Polarity: 3-Nitrobenzoyl derivative: Molecular weight ≈ 352.3 g/mol (estimated). 4-Cyanobenzoyl analog: Molecular weight = 329.4 g/mol . 2-Bromobenzoyl analog: Higher molecular weight (≈371.2 g/mol) due to bromine .
  • Solubility: Nitro-substituted derivatives generally exhibit lower aqueous solubility compared to methyl or cyano analogs due to increased hydrophobicity.

Spectral Data Comparison

NMR spectroscopy highlights substituent-induced shifts:

  • tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate :
    • ¹H NMR : δ 7.24–7.27 (d, J = 8.6–8.7 Hz, aromatic H), δ 1.44 (s, tert-butyl) .
    • ¹³C NMR : δ 155.1 (carbamate C=O), δ 136.7 (aromatic C-Cl) .
  • tert-Butyl 1-(3-phenylpropyl)piperidin-4-ylcarbamate :
    • ¹H NMR : δ 7.17–7.26 (m, aromatic H), δ 2.62 (t, J = 7.7 Hz, propyl chain) .
  • tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate :
    • ¹H NMR : δ 4.59 (s, tetrahydrofuran ring), δ 1.45 (s, tert-butyl) .

The target compound’s ³-nitrobenzoyl group would show characteristic aromatic proton shifts downfield (δ ~8.0–8.5 ppm) due to nitro’s deshielding effect.

Biological Activity

tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate is a synthetic compound featuring a piperidine core, a nitrobenzoyl moiety, and a tert-butyl carbamate group. Its unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H23_{23}N3_{3}O5_{5}
  • Molecular Weight : Approximately 349.38 g/mol
  • CAS Number : 1286274-65-4

The compound's structure includes:

  • A piperidine ring that enhances its ability to interact with biological targets.
  • A nitrobenzoyl group that may contribute to its pharmacological effects.
  • A tert-butyl carbamate that influences its chemical reactivity.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the piperidine core.
  • Functionalization with a nitrobenzoyl group through nucleophilic substitution.
  • Introduction of the tert-butyl carbamate via a carbamation reaction.

This multi-step process ensures high yield and purity, which are critical for subsequent biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • The nitrobenzoyl moiety can participate in electron transfer reactions, potentially modulating various biochemical pathways.
  • The piperidine core is known to interact with multiple receptors and enzymes, suggesting that this compound may influence signaling pathways related to inflammation and microbial resistance .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Anti-inflammatory Properties

Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. In vitro assays have demonstrated its ability to reduce interleukin-1β (IL-1β) release in macrophages stimulated with lipopolysaccharide (LPS) and ATP .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, contributing to our understanding of the potential effects of this compound:

StudyFindings
NLRP3 Inflammasome Inhibition Compounds structurally similar to this compound demonstrated the ability to inhibit NLRP3-dependent pyroptosis in THP-1 cells, suggesting a mechanism through which this compound may exert anti-inflammatory effects .
Pharmacological Screening In vitro screening revealed that related piperidine derivatives could modulate enzyme activity linked to inflammatory pathways, providing a rationale for further investigation into the therapeutic potential of this compound .

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate in a laboratory setting?

Answer: The synthesis involves a multi-step process starting with 3-nitrobenzaldehyde and 4-N-BOC-aminopiperidine. Key variables include:

  • Solvent selection : Dichloromethane (DCM) is commonly used due to its inertness and ability to dissolve intermediates .
  • Catalyst optimization : Triethylamine (TEA) facilitates condensation and protection steps; adjusting its stoichiometry (1.2–1.5 equiv.) can improve yields .
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., carbamate formation) to minimize side reactions.
  • Purification : Use silica gel chromatography (hexane:ethyl acetate gradient) to isolate the final product.

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Confirm the presence of the tert-butyl group (singlet at ~1.4 ppm) and aromatic protons (8.0–8.5 ppm for nitrobenzoyl) .
    • 13C NMR : Identify carbamate carbonyl (~155 ppm) and nitrobenzoyl carbons.
  • Infrared Spectroscopy (IR) : Detect the C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase).

Q. How can researchers ensure high-purity yields during purification?

Answer:

  • Recrystallization : Use a DCM/hexane mixture to crystallize the product, removing soluble impurities.
  • Column Chromatography : Optimize solvent gradients (e.g., 20–50% ethyl acetate in hexane) to separate by-products like unreacted 4-N-BOC-aminopiperidine .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (m/z 345.2 for [M+H]⁺) to confirm purity post-purification.

Advanced Research Questions

Q. What mechanistic pathways explain the reduction of the nitro group in this compound?

Answer: The nitro group undergoes catalytic hydrogenation using Pd/C (5–10 wt%) under H₂ (1–3 atm) to form an amine derivative. Key steps:

Adsorption : H₂ dissociates on Pd surfaces, forming reactive hydrogen atoms.

Nitro Reduction : Sequential reduction via nitroso and hydroxylamine intermediates to yield tert-Butyl 1-(3-aminobenzoyl)piperidin-4-ylcarbamate .

Side Reactions : Over-reduction to hydroxylamine or incomplete reduction can occur; monitor via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate).

Q. How should researchers address contradictions in reported synthesis yields (e.g., 60% vs. 85%)?

Answer:

  • Variable Control : Replicate conditions precisely (solvent grade, catalyst activation, moisture levels).
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., tert-butyl-deprotected intermediates).
  • Kinetic Studies : Perform time-course experiments to determine optimal reaction duration (typically 12–24 hours for full conversion) .

Q. What computational methods can predict the biological activity of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) by aligning the nitrobenzoyl group in hydrophobic pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., nitro vs. amino derivatives) with activity using descriptors like logP and H-bond acceptor count.

Q. How does the positional isomerism of the nitro group (3-nitro vs. 4-nitro analogs) affect reactivity?

Answer:

  • Electronic Effects : The 3-nitro group creates a meta-directing effect, reducing electrophilicity at the benzoyl carbonyl compared to para-isomers.
  • Steric Hindrance : 3-Nitro substitution minimizes steric clashes in piperidine ring functionalization, enhancing regioselectivity in substitution reactions .

Q. What strategies can identify by-products from piperidine ring substitution reactions?

Answer:

  • LC-MS/MS : Detect low-abundance by-products (e.g., N-alkylated derivatives) via fragmentation patterns.
  • Isotopic Labeling : Use ¹³C-labeled reagents to trace substitution pathways.
  • Control Experiments : Compare reaction outcomes with/without protecting groups to isolate substitution sites .

Q. How do solvent polarity and proticity influence reaction pathways?

Answer:

  • Polar Aprotic Solvents (e.g., DMF) : Stabilize transition states in SN2 reactions (e.g., piperidine alkylation).
  • Protic Solvents (e.g., MeOH) : Favor nitro group reduction via hydrogen bonding but may deprotect the tert-butyl carbamate .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

Answer:

  • Accelerated Stability Studies : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via HPLC over 72 hours.
  • Mass Spectrometric Profiling : Identify hydrolysis products (e.g., free piperidine or nitrobenzoic acid).
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C for carbamate stability) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate
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